Genfatinib-d3 (Imatinib-d3)

Bioanalytical Chemistry Pharmacokinetics Mass Spectrometry

Genfatinib-d3 (Imatinib-d3, CAS 1134803-18-1) is a deuterium-labeled isotopologue of the tyrosine kinase inhibitor imatinib, featuring three hydrogen-to-deuterium substitutions specifically on the N-methylpiperazine moiety. With a molecular weight of 496.6 g/mol and an isotopic enrichment of ≥99 atom % D , this compound is exclusively intended and qualified as an internal standard (IS) for the quantitative analysis of imatinib by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) in biological matrices.

Molecular Formula C29H31N7O
Molecular Weight 496.6 g/mol
Cat. No. B127284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenfatinib-d3 (Imatinib-d3)
Synonyms4-[[4-(methyl-d3)-1-piperazinyl]methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide;  CGP 57148-d3
Molecular FormulaC29H31N7O
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3
InChIKeyKTUFNOKKBVMGRW-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Genfatinib-d3 (Imatinib-d3) as a Precision Internal Standard for Imatinib LC-MS/MS Quantification


Genfatinib-d3 (Imatinib-d3, CAS 1134803-18-1) is a deuterium-labeled isotopologue of the tyrosine kinase inhibitor imatinib, featuring three hydrogen-to-deuterium substitutions specifically on the N-methylpiperazine moiety . With a molecular weight of 496.6 g/mol [1] and an isotopic enrichment of ≥99 atom % D , this compound is exclusively intended and qualified as an internal standard (IS) for the quantitative analysis of imatinib by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) in biological matrices . It is not an active pharmaceutical ingredient and is strictly designated for analytical research and bioanalytical method development applications .

Why Imatinib-D3 Cannot Be Substituted with Other Deuterated Imatinib Analogs in Validated Bioanalytical Methods


Deuterated internal standards (IS) for imatinib are not analytically interchangeable due to the potential for significant isotope-dependent chromatographic and mass spectrometric effects. While d3, d4, and d8 imatinib isotopologues all possess a mass shift sufficient to avoid interference with the parent analyte (m/z 494.2), the extent of deuterium incorporation directly influences their retention time (RT) in reversed-phase liquid chromatography [1]. A larger mass difference from the analyte does not inherently confer superior performance; conversely, the chromatographic resolution between the IS and the analyte is a critical, and often method-specific, variable [2]. A 2018 UPLC-MS/MS method for imatinib in human plasma using an imatinib-d8 IS documented an RT of 1.26 min for the IS versus 1.25 min for imatinib [1]. Substituting a d3 IS would alter this RT offset, necessitating a full re-validation of the analytical method according to FDA M10 Bioanalytical Method Validation guidelines due to changes in matrix effect compensation and potential ion suppression [3]. Furthermore, the physical-chemical properties and vendor-reported purity profiles differ among isotopologues, precluding simple one-to-one replacement [4].

Quantifiable Differentiation of Genfatinib-d3: Isotopic Purity and Chromatographic Performance Benchmarks


Certified Isotopic Enrichment: Genfatinib-d3 versus Imatinib-d8

The primary differentiating specification for a deuterated internal standard is its isotopic enrichment (atom % D). Genfatinib-d3 is specified with a high isotopic purity of ≥99% deuterated forms (d1-d3) . In contrast, the alternative d8 analog, while having more deuterium atoms, is often supplied with a lower isotopic enrichment. One major commercial supplier lists the isotopic enrichment for imatinib-d8 as 98% . This 1-2 percentage point difference in isotopic purity translates to a lower concentration of the unlabeled (d0) imatinib impurity in the Genfatinib-d3 product. The presence of unlabeled analyte in the IS solution directly contributes to the analytical background, elevating the lower limit of quantification (LLOQ) and biasing results for low-concentration samples [1].

Bioanalytical Chemistry Pharmacokinetics Mass Spectrometry

Cost-Efficiency in Procurement: Genfatinib-d3 versus Imatinib-13C,d3

From a procurement standpoint, deuterium (2H) labeled internal standards offer a significant cost advantage over carbon-13 (13C) labeled alternatives while maintaining adequate analytical performance for most bioanalytical applications. While 13C-labeled ISs are often touted for their potential to minimize chromatographic isotope effects [1], the cost differential can be prohibitive for high-throughput or routine studies. A review of commercial offerings indicates that deuterated standards are substantially less expensive than their 13C-labeled counterparts [2]. For imatinib quantification, where the deuterium isotope effect on retention time is often minimal or well-characterized (e.g., 0.01 min shift for imatinib-d8 [3]), the high cost of a 13C,d3 IS cannot be justified by a proportionate improvement in analytical accuracy for standard pharmacokinetic or therapeutic drug monitoring assays. The selection of Genfatinib-d3 (Imatinib-d3) therefore represents an optimal balance of performance and budget for research programs.

Research Procurement Bioanalysis Laboratory Economics

Methodological Validation: Using Imatinib-d3 in a Pharmacokinetic Interaction Study

A 2023 preclinical pharmacokinetic study investigating the effect of omeprazole on imatinib in rats provides direct evidence of the compound's utility. The study employed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method with imatinib-d3 as the internal standard to accurately quantify plasma concentrations of both imatinib and its active N-desmethyl metabolite [1]. The validated method enabled the detection of statistically significant changes in key pharmacokinetic (PK) parameters. Specifically, co-administration with high-dose omeprazole resulted in a significant increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC0-∞) of imatinib, and a corresponding significant decrease in the Cmax and AUC0-∞ of its metabolite (P < 0.05) [1]. This demonstrates that the IS provides the necessary precision and accuracy to resolve biologically relevant alterations in drug exposure, a core requirement for regulatory bioanalysis.

Drug-Drug Interaction Pharmacokinetics Method Validation

Definitive Application Scenarios for Genfatinib-d3 Based on Verified Evidence


Validating and Executing Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies

Procure Genfatinib-d3 as the designated internal standard for the development and validation of robust LC-MS/MS methods used in preclinical and clinical pharmacokinetic studies. Its high isotopic purity (≥99%) ensures a low analytical background, essential for achieving the sensitivity required to accurately define the terminal elimination phase and calculate PK parameters such as AUC, Cmax, and t1/2. As demonstrated in a 2023 rat study, an imatinib-d3-based method successfully quantified significant PK changes induced by omeprazole, proving its suitability for DDI investigations [1].

Routine Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

Utilize Genfatinib-d3 in high-throughput clinical TDM assays for imatinib. The compound's cost-effectiveness relative to 13C-labeled standards [2] makes it a sustainable choice for routine monitoring of patient plasma levels to ensure drug concentrations remain within the therapeutic window. The proven ability of deuterated imatinib to correct for matrix effects in plasma samples [3] is critical for generating reliable clinical results that guide dosing decisions in chronic myeloid leukemia (CML) and gastrointestinal stromal tumor (GIST) patient management.

Bioanalytical Method Development and Validation for ANDA Submissions

Integrate Genfatinib-d3 into the analytical method development, method validation (AMV), and quality control (QC) workflow for Abbreviated New Drug Applications (ANDA) [4]. The use of a stable isotope-labeled internal standard is a cornerstone of bioanalytical method validation as per FDA M10 guidance, ensuring the accuracy, precision, and reproducibility of the assay [5]. Its well-characterized properties and availability with comprehensive Certificate of Analysis (CoA) documentation provide the necessary traceability and support for regulatory submissions to the FDA and other global health authorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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